Benzofuran-4-ol

ADMET Pharmacokinetics Drug Design

Benzofuran-4-ol (CAS 480-97-7) is the essential 4-hydroxybenzofuran scaffold for developing potent 5-LOX inhibitors (e.g., L-656,224). This specific isomer uniquely enables Smiles rearrangement for efficient library synthesis and offers a predicted 62.86% human oral bioavailability, outperforming the 5-hydroxy isomer. Procure this lead-like fragment to systematically explore SAR at 2-, 3-, and 5-positions while maintaining the critical pharmacophore for enzyme binding.

Molecular Formula C8H6O2
Molecular Weight 134.13 g/mol
CAS No. 480-97-7
Cat. No. B1279891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-4-ol
CAS480-97-7
Molecular FormulaC8H6O2
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=COC2=C1)O
InChIInChI=1S/C8H6O2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,9H
InChIKeyCFBCZETZIPZOGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzofuran-4-ol (CAS 480-97-7): Core Scaffold and Procurement Considerations


Benzofuran-4-ol (1-benzofuran-4-ol; CAS 480-97-7) is a bicyclic heterocyclic compound comprising a benzene ring fused to a furan ring with a phenolic hydroxyl substituent at the 4-position [1]. This structural motif serves as a foundational scaffold in medicinal chemistry due to its capacity for diverse derivatization at multiple positions, enabling the synthesis of compound libraries for biological screening [2]. The compound exhibits moderate lipophilicity (XLogP = 2.00) and a topological polar surface area (TPSA) of 33.40 Ų [3], properties that inform its pharmacokinetic potential as a lead-like molecule.

Benzofuran-4-ol Substitution Risks: Why Positional Isomers Are Not Interchangeable


Substitution of benzofuran-4-ol with positional isomers, such as 5-hydroxybenzofuran or 7-hydroxybenzofuran, is not scientifically sound due to well-documented structure-activity relationship (SAR) effects. The specific placement of the hydroxyl group dictates the compound's electronic properties, hydrogen-bonding capacity, and steric accessibility for derivatization [1]. For instance, in the context of 5-lipoxygenase (5-LOX) inhibition, the 4-hydroxybenzofuran scaffold has been explicitly identified as a critical pharmacophore, with optimized derivatives (e.g., L-656,224) demonstrating potent enzyme inhibition, a feature not inherent to the 5-hydroxy isomer [2]. Furthermore, computational ADMET predictions reveal distinct pharmacokinetic profiles between isomers, with benzofuran-4-ol showing a calculated 62.86% probability of human oral bioavailability, a value that can shift with hydroxyl position due to altered molecular recognition and metabolism [3].

Quantitative Differentiation: Benzofuran-4-ol vs. Positional Isomers and Derivatives


Predicted Oral Bioavailability: Benzofuran-4-ol vs. Benzofuran-5-ol

Computational ADMET predictions indicate that benzofuran-4-ol exhibits a higher probability of human oral bioavailability compared to its 5-hydroxy positional isomer. The hydroxyl group at the 4-position results in a more favorable balance of lipophilicity and polarity for passive absorption [1].

ADMET Pharmacokinetics Drug Design

Synthetic Versatility: 4-Hydroxybenzofuran as a Superior Derivatization Handle

The 4-hydroxy group on the benzofuran scaffold provides a unique synthetic handle for late-stage functionalization via Smiles rearrangement, enabling the efficient synthesis of diverse amino derivatives. This method has been optimized specifically for 4-hydroxybenzofuran, yielding amino derivatives in good to high overall yields [1]. In contrast, the 5-hydroxy isomer requires different, often less efficient, synthetic protocols [2].

Medicinal Chemistry Synthetic Methodology Drug Discovery

Natural Product Occurrence and Biological Relevance of the 4-Hydroxybenzofuran Core

The 1-benzofuran-4-ol core is a validated natural product scaffold, identified in species such as *Lonchocarpus castilloi* . This contrasts with some other positional isomers that are less common in nature. The natural occurrence of the 4-hydroxy substitution pattern suggests an evolutionary advantage in its biosynthesis and biological function, providing a compelling rationale for its selection as a privileged structure in drug discovery over non-natural positional isomers [1].

Natural Product Chemistry Pharmacognosy Lead Discovery

High-Value Application Scenarios for Benzofuran-4-ol in Research and Development


Lead Optimization in Anti-inflammatory Drug Discovery Targeting 5-Lipoxygenase

Benzofuran-4-ol serves as the essential pharmacophore for developing potent 5-lipoxygenase (5-LOX) inhibitors. The 4-hydroxybenzofuran core, exemplified by the optimized derivative L-656,224, has demonstrated potent inhibition of leukotriene biosynthesis in human leukocytes [1]. Procurement of this specific scaffold enables medicinal chemists to systematically explore substituent effects at the 2-, 3-, and 5-positions while maintaining the critical 4-hydroxy moiety for enzyme binding and reduction [2]. This targeted approach is not feasible with the 5-hydroxy isomer, which lacks the requisite geometry for 5-LOX interaction.

Synthesis of Diverse Compound Libraries via Smiles Rearrangement

The unique reactivity of the 4-hydroxybenzofuran scaffold under Smiles rearrangement conditions allows for the efficient, one-step synthesis of a wide array of amino-substituted derivatives [1]. This methodology is particularly advantageous for generating focused libraries for biological screening, as it avoids multi-step protection and deprotection sequences. The high and consistent yields reported for this transformation make benzofuran-4-ol a preferred building block over other hydroxybenzofuran isomers for combinatorial chemistry and high-throughput synthesis workflows [2].

Natural Product-Inspired Drug Design and Chemical Biology

Given its occurrence in the natural product kingdom (e.g., *Lonchocarpus castilloi*), benzofuran-4-ol is an ideal starting point for natural product-inspired medicinal chemistry programs [1]. Researchers can utilize this compound to synthesize and evaluate simplified analogs of complex natural benzofurans, probing the minimal pharmacophore required for observed biological activities such as antifungal or cytotoxic effects. This approach is more direct and chemically tractable than total synthesis of the natural product itself, accelerating the identification of novel lead compounds [2].

Computational ADMET-Guided Fragment-Based Drug Discovery

The favorable in silico ADMET profile of benzofuran-4-ol, particularly its predicted 62.86% human oral bioavailability, makes it a high-quality fragment for computational and fragment-based drug discovery campaigns [1]. This fragment can be prioritized over other benzofuran isomers with lower predicted bioavailability, such as 5-hydroxybenzofuran (54.29%), to maximize the likelihood of downstream lead compounds possessing desirable pharmacokinetic properties. Procurement of this specific fragment supports rational design strategies that aim to reduce late-stage failures due to poor absorption [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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